

Rhodamine 110 excitation and emission maxima for experimental setup

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Compound of Interest

Compound Name: Rhodamine 110

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Rhodamine 110: A Technical Guide for Experimental Setup

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 110 and its derivatives are a class of highly fluorescent dyes widely utilized in biological research and drug discovery. Their high quantum yield, photostability, and sensitivity make them ideal probes for a variety of applications, including fluorescence microscopy and enzyme activity assays. This guide provides an in-depth overview of the spectral properties of **Rhodamine 110** and detailed protocols for its use in key experimental setups.

Core Spectrophotometric Properties

The excitation and emission maxima of **Rhodamine 110** can exhibit slight variations depending on the solvent environment. For optimal signal detection, it is crucial to configure excitation sources and emission filters to align with these spectral characteristics.

Property	Wavelength Range (nm)	Solvent/Source
Excitation Maximum (λ_{ex})	496 - 505 nm	Methanol, Water, various buffers[1][2][3][4]
Emission Maximum (λ_{em})	520 - 534 nm	Methanol, Water, various buffers[1][2][3][4]

Experimental Protocols

Rhodamine 110 is frequently employed as a fluorogenic substrate in enzyme activity assays, particularly for proteases and caspases. In its unconjugated form, **Rhodamine 110** is highly fluorescent. When conjugated to a peptide substrate, its fluorescence is quenched. Upon enzymatic cleavage of the peptide, **Rhodamine 110** is released, resulting in a quantifiable increase in fluorescence.

In Vitro Protease Activity Assay

This protocol outlines a general procedure for measuring protease activity using a **Rhodamine 110**-based substrate.

Materials:

- **Rhodamine 110**-based protease substrate (e.g., bis-(CBZ-Arg)-R110 for serine proteases)
- High-quality, anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
- Assay buffer (e.g., 10 mM Tris or HEPES, pH 7.5)
- Purified enzyme or cell lysate
- Microplate fluorescence reader

Procedure:

- Prepare a 5-10 mM stock solution of the **Rhodamine 110** substrate in DMSO or DMF. This stock solution can be stored at 2-6°C for several months when protected from light and moisture.^[1]
- Dilute the substrate stock solution into the assay buffer immediately before use. The final concentration will depend on the specific enzyme and substrate but is often in the low micromolar range.
- Add the diluted substrate to the wells of a microplate.
- Initiate the reaction by adding the purified enzyme or cell lysate to the wells.

- Measure the fluorescence immediately and kinetically over time using a microplate reader. Use an excitation wavelength of approximately 498 nm and an emission wavelength of approximately 521 nm.[\[1\]](#)
- Analyze the data. The rate of fluorescence increase is proportional to the enzyme activity. For accurate kinetic analysis, ensure that less than 15% of the substrate is hydrolyzed during the measurement period.[\[1\]](#)

Cell-Based Caspase-3 Activity Assay

This protocol provides a method for detecting caspase-3 activity in apoptotic cells using a fluorogenic **Rhodamine 110** substrate, such as (Ac-DEVD)₂-R110.

Materials:

- (Ac-DEVD)₂-R110 substrate
- Cell lysis/assay buffer
- Cells cultured in a black, clear-bottom microplate
- Apoptosis-inducing agent (e.g., staurosporine)
- Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for negative control
- Microplate fluorescence reader

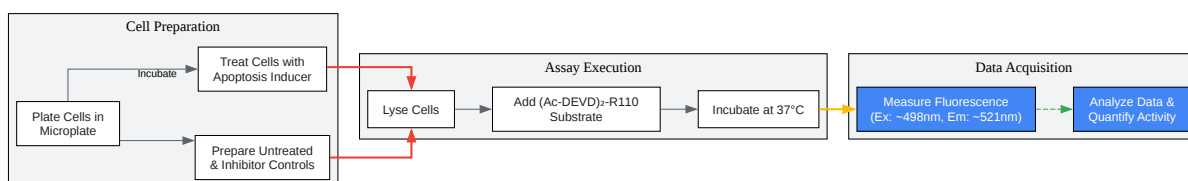
Procedure:

- Induce apoptosis in the cultured cells by treating them with an appropriate agent. Include untreated cells as a negative control.
- Lyse the cells by adding the cell lysis/assay buffer to each well.
- Add the (Ac-DEVD)₂-R110 substrate to each well. The non-fluorescent bisamide substrate is cleaved in two steps by active caspase-3, first to a fluorescent monoamide and then to the highly fluorescent **Rhodamine 110**.[\[2\]](#)[\[5\]](#)

- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence using a microplate reader with excitation set to ~496 nm and emission to ~520 nm.[5][6]
- (Optional) Generate a standard curve using the provided **Rhodamine 110** standard to quantify the amount of released fluorophore and, consequently, the caspase-3 activity.[5]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based caspase activity assay using a **Rhodamine 110** substrate.



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Workflow for a cell-based caspase activity assay.

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